5-Fluoro-2-iso-pentoxybenzoic acid
CAS No.:
Cat. No.: VC13434177
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO3 |
|---|---|
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | 5-fluoro-2-(3-methylbutoxy)benzoic acid |
| Standard InChI | InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | WWMWHAWFHNCVCT-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=C(C=C(C=C1)F)C(=O)O |
| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)F)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
5-Fluoro-2-iso-pentoxybenzoic acid (IUPAC: 5-fluoro-2-[(3-methylbutoxy)]benzoic acid) consists of a benzoic acid backbone substituted with a fluorine atom at the para position (C5) and an iso-pentoxy group (–O–CH2CH2CH(CH3)2) at the ortho position (C2). The iso-pentoxy moiety introduces steric bulk and lipophilicity, which influence solubility and reactivity .
Key Structural Features:
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Aromatic Core: The benzene ring provides a planar framework for electronic interactions.
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Fluorine Substituent: The electron-withdrawing fluorine at C5 modulates electronic density, potentially enhancing acidity (pKa ~2.8–3.5) .
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Iso-pentoxy Group: The branched alkoxy chain increases hydrophobicity compared to linear analogs, affecting membrane permeability in biological systems .
Synthetic Pathways and Optimization
While no explicit synthesis of 5-fluoro-2-iso-pentoxybenzoic acid is documented, analogous routes for fluorobenzoic acids suggest viable strategies:
Alkoxylation via Nucleophilic Substitution
A phenol intermediate (e.g., 5-fluoro-2-hydroxybenzoic acid) could undergo alkylation with iso-pentyl bromide under basic conditions (e.g., K2CO3 in DMF):
This method parallels the synthesis of 5-fluoro-2-methylbenzoic acid derivatives, where alkylation is critical for introducing substituents .
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for ether formation, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple iso-pentanol with 5-fluoro-2-hydroxybenzoic acid:
This method ensures stereochemical control and higher yields for sterically hindered substrates .
Physicochemical Properties
Melting Point and Solubility
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Predicted Melting Point: 120–135°C (based on analogs like 5-fluoro-2-picolinic acid, mp 164–166°C ).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group; limited aqueous solubility (logP ~3.2) .
Spectral Data
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IR Spectroscopy: Strong absorption bands for C=O (1700–1680 cm⁻¹) and C–O (1250 cm⁻¹).
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NMR (¹H): Expected signals include a singlet for C5–F (δ 7.2–7.4 ppm) and multiplet splits for the iso-pentoxy chain (δ 1.0–1.8 ppm) .
Industrial and Research Relevance
Material Science
The iso-pentoxy group’s hydrophobicity could stabilize polymers or coatings, similar to fluorinated building blocks used in OLEDs .
Catalytic Studies
Bimetallic catalysts (e.g., Ir/Cu) effective in synthesizing phthalides from benzoic acids might facilitate cyclization reactions with this compound.
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